molecular formula C12H19ClN2O2 B5657945 5-Chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione

5-Chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione

Cat. No.: B5657945
M. Wt: 258.74 g/mol
InChI Key: LXPGEJHKHYXZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes and are key components in many pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position and two 2-methylpropyl groups at the 1st and 3rd positions of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of the 2-methylpropyl groups. One common method involves the reaction of 5-chlorouracil with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Addition Reactions: The double bonds in the pyrimidine ring can undergo addition reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a pyrimidine N-oxide.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities. Pyrimidine derivatives are known to exhibit a wide range of biological properties, including antimicrobial, antiviral, and anticancer activities.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They can serve as lead compounds in drug discovery programs aimed at developing new treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and the 2-methylpropyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

    5-Chlorouracil: A simpler pyrimidine derivative with a chlorine atom at the 5th position.

    1,3-Dimethyluracil: A pyrimidine derivative with methyl groups at the 1st and 3rd positions.

    5-Bromo-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione: A bromine analog of the compound.

Uniqueness: 5-Chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione is unique due to the combination of its chlorine atom and the two 2-methylpropyl groups. This specific substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c1-8(2)5-14-7-10(13)11(16)15(12(14)17)6-9(3)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPGEJHKHYXZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=O)N(C1=O)CC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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